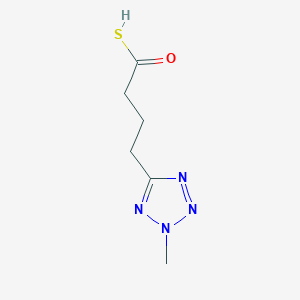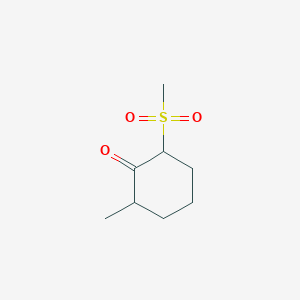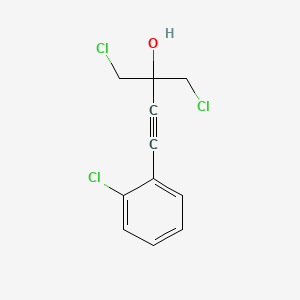
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated hydrocarbons These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a chlorophenylacetylene with a chloromethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
2-Chloro-3-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol: Different positioning of the chlorine atoms.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of chloromethyl and chlorophenyl groups on a butyn-2-ol backbone provides a distinct chemical profile.
Propriétés
Numéro CAS |
90160-65-9 |
|---|---|
Formule moléculaire |
C11H9Cl3O |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-3-1-2-4-10(9)14/h1-4,15H,7-8H2 |
Clé InChI |
XERWIWAARSSIJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC(CCl)(CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

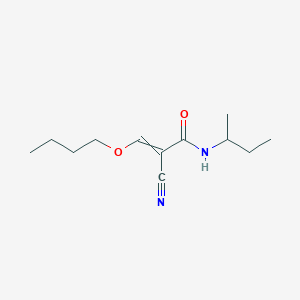
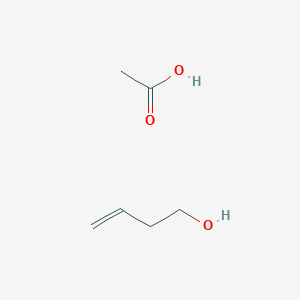
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
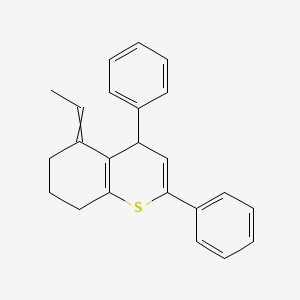
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)

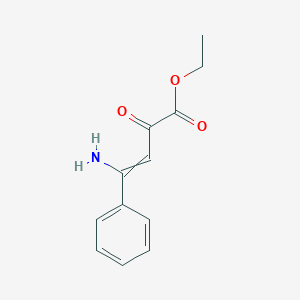
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
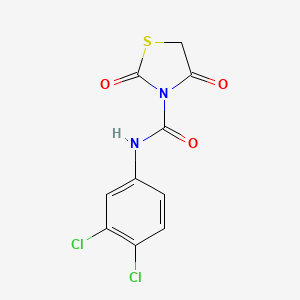
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
